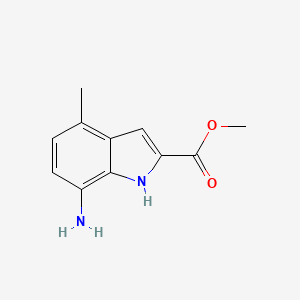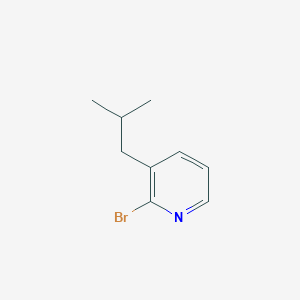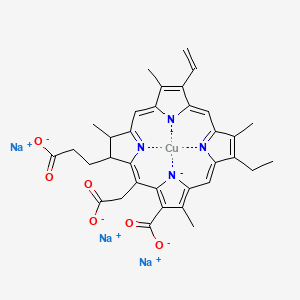
(7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid,Cuprate,trisodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid,Cuprate,trisodium is a complex organometallic compound It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid,Cuprate,trisodium typically involves the following steps:
Porphyrin Core Synthesis: The porphyrin core is synthesized through a condensation reaction of pyrrole and an aldehyde under acidic conditions.
Functional Group Modification: The carboxy and carboxymethyl groups are introduced through subsequent reactions involving carboxylation and alkylation.
Final Product Formation: The trisodium salt form is obtained by neutralizing the compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl and ethyl groups.
Reduction: Reduction reactions can occur at the carboxyl groups, converting them to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and alkanes are common products.
Substitution: The products depend on the substituents introduced, such as halogenated derivatives.
科学研究应用
Chemistry
Catalysis: The compound is used as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Sensing: It serves as a sensor for detecting metal ions due to its ability to form complexes.
Biology
Enzyme Mimicry: The compound mimics the activity of natural enzymes, making it useful in biochemical studies.
Drug Delivery: It is explored as a carrier for delivering drugs to specific targets in the body.
Medicine
Photodynamic Therapy: The compound is investigated for its potential in photodynamic therapy for cancer treatment.
Antimicrobial Agents: It shows promise as an antimicrobial agent due to its ability to generate reactive oxygen species.
Industry
Material Science: The compound is used in the development of advanced materials such as conductive polymers and nanomaterials.
Environmental Applications: It is employed in environmental remediation processes to remove pollutants.
作用机制
The compound exerts its effects through several mechanisms:
Catalysis: It acts as a catalyst by providing a reactive site for chemical reactions, lowering the activation energy.
Complex Formation: It forms complexes with metal ions, which can then participate in various biochemical and chemical processes.
Photodynamic Activity: Upon exposure to light, the compound generates reactive oxygen species that can damage cellular components, making it effective in photodynamic therapy.
相似化合物的比较
Similar Compounds
- (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid, Zincate, trisodium
- (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid, Ferrate, trisodium
Uniqueness
The uniqueness of (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid,Cuprate,trisodium lies in its specific metal ion (copper) and the resulting properties. The copper ion imparts unique catalytic and photodynamic properties that are not observed in its zincate or ferrate counterparts.
属性
分子式 |
C34H31CuN4Na3O6-2 |
|---|---|
分子量 |
724.1 g/mol |
IUPAC 名称 |
trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate;copper |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;;3*+1/p-5 |
InChI 键 |
YKCWYYUZRLTDJY-UHFFFAOYSA-I |
规范 SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B13657724.png)
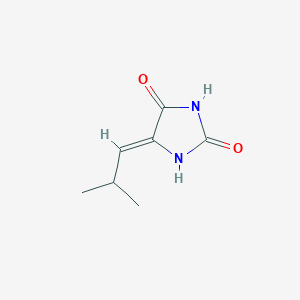
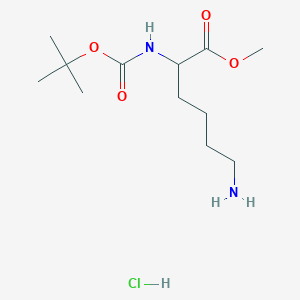
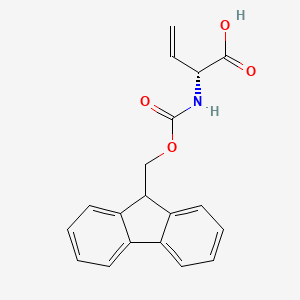
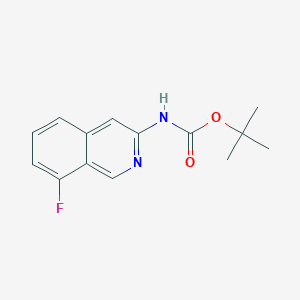



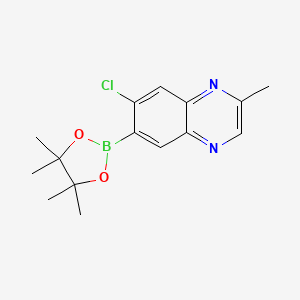

![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)
